molecular formula C11H10N2OS B1270956 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone CAS No. 57626-32-1

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Cat. No.: B1270956
CAS No.: 57626-32-1
M. Wt: 218.28 g/mol
InChI Key: CSNWEDRWWVJFHC-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . The compound’s thiazole ring is particularly effective in binding to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter gene expression patterns, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the thiazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression . For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins . Threshold effects have been observed, with a clear dose-response relationship between the concentration of this compound and its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound can be actively transported by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically involves the reaction of 2-aminothiazole with acetophenone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    2-(2-Amino-1,3-thiazol-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.

    2-(2-Amino-1,3-thiazol-4-yl)acetic acid: A compound with a carboxylic acid group.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is unique due to the presence of both a thiazole ring and a phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This combination of structural features makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWEDRWWVJFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364284
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57626-32-1
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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